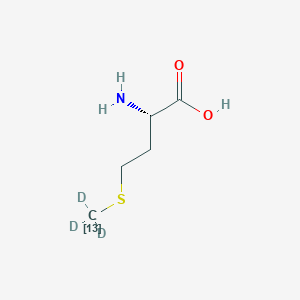![molecular formula C20H19N3O2S B3330743 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone CAS No. 736945-96-3](/img/structure/B3330743.png)
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone
Vue d'ensemble
Description
The compound “3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound . It also contains a thiazole group, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoquinoline group is a bicyclic structure, containing a benzene ring fused to a pyridine ring. The thiazole group is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Novel Synthesis Methods
A novel method for the preparation of azolo[b]isoquinolines involves the alkylation of N-alkyl-1,3-diazoles or 1,3-thiazole derivatives using 2-(bromomethyl)phenylmethanone with subsequent cyclization. This method leads to the formation of quasi-aromatic azolo[b]isoquinolinium salts, showcasing the compound's role in synthesizing complex heterocyclic structures (Potikha, Sypchenko, & Kovtunenko, 2010).
Structural Mimic and Reactivity
The compound has been identified as a structural mimic of ubiquitous β-diketiminate, showing unexplored substrate-based reactivity profiles. Research on ruthenium-chelated bis(heterocyclo)methanides demonstrates the compound's importance in advancing the understanding of redox tunability and its potential in oxygenation profiles, contributing to the chemistry of β-diketiminate and α-ketodiimine (Panda et al., 2019).
Crystal Structure Analysis
The crystal structure of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes with copper and cobalt chlorides provides insights into molecular conformation and coordination modes. Such studies are crucial for understanding molecular interactions and designing metal-organic frameworks (Sokol et al., 2011).
Mécanisme D'action
Target of Action
GSK417651A, also known as UNII-WV82DEG4YA, 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone, WV82DEG4YA, or GSK-417651A, primarily targets the Transient Receptor Potential Canonical (TRPC) family of calcium channels , with selectivity for the TRPC3 and TRPC6 subtypes . These channels play a crucial role in various physiological processes, including heart function .
Mode of Action
GSK417651A acts as a blocker of the TRPC3 and TRPC6 channels . It inhibits the activity of these channels, thereby modulating the flow of calcium ions through the cell membrane .
Biochemical Pathways
The blocking action of GSK417651A on TRPC3 and TRPC6 channels affects the calcium signaling pathways within the cell . By inhibiting these channels, GSK417651A can modulate the intracellular calcium levels, which in turn can influence various downstream cellular processes that are regulated by calcium signaling .
Result of Action
The inhibition of TRPC3 and TRPC6 channels by GSK417651A can lead to changes in cellular processes that are regulated by calcium signaling . For instance, it has been used to investigate the role of TRPC3/6 channels in heart function .
Action Environment
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBDULODNTCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336625 | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736945-96-3 | |
| Record name | GSK-417651A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736945963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-417651A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV82DEG4YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)

![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
![(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B3330706.png)



![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)



